(6Z)-6-({3-ETHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
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Overview
Description
(6Z)-6-({3-ETHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound with the molecular formula C26H28N4O4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-({3-ETHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiadiazole ring.
Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced through a condensation reaction with suitable aldehydes or ketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-({3-ETHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or sulfoxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
(6Z)-6-({3-ETHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (6Z)-6-({3-ETHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- 6-{3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Uniqueness
The uniqueness of (6Z)-6-({3-ETHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its specific functional groups and structural configuration, which confer distinct biological activities and chemical reactivity compared to similar compounds .
Properties
Molecular Formula |
C26H28N4O4S |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
(6Z)-6-[[3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl]methylidene]-5-imino-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C26H28N4O4S/c1-5-32-22-15-18(9-10-21(22)34-12-11-33-19-8-6-7-17(4)13-19)14-20-23(27)30-26(28-24(20)31)35-25(29-30)16(2)3/h6-10,13-16,27H,5,11-12H2,1-4H3/b20-14-,27-23? |
InChI Key |
SKXXHLLEQXVDSN-ICALIKLASA-N |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(C)C)OCCOC4=CC=CC(=C4)C |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C(C)C)OCCOC4=CC=CC(=C4)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(C)C)OCCOC4=CC=CC(=C4)C |
Origin of Product |
United States |
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